3-Methylfuran-2-carboxamide
Overview
Description
3-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the third position and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under amide formation conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-Methylfuran-2-amine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylfuran-2-carboxamide involves its interaction with specific molecular targets, depending on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In drug development, it can act as a ligand binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Furan-2-carboxamide: Lacks the methyl group at the third position, resulting in different reactivity and properties.
3-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Furan-2,5-dicarboxamide: Contains two carboxamide groups, offering different functionalization possibilities.
Uniqueness: 3-Methylfuran-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the furan ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSAEZUEUFCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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